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Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-(2-Bromobenzyl)piperazine, a molecule of interest in medicinal chemistry and drug
development. Due to the limited availability of a complete, unified experimental dataset for this
specific compound in publicly accessible literature, this guide synthesizes predicted data,
information from closely related analogs, and established principles of spectroscopic analysis
to offer a robust analytical profile.

Chemical Structure and Properties

1-(2-Bromobenzyl)piperazine is a derivative of piperazine, a six-membered heterocyclic
compound containing two nitrogen atoms at opposite positions. The structure is characterized
by a benzyl group substituted with a bromine atom at the ortho position, which is in turn
attached to one of the nitrogen atoms of the piperazine ring.

Property Value
Molecular Formula C11H1sBrN2
Molecular Weight 255.16 g/mol
CAS Number 298705-59-6
Predicted XlogP 1.8
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

Predicted *H NMR Spectral Data

The proton NMR spectrum of 1-(2-Bromobenzyl)piperazine is expected to show distinct
signals for the aromatic protons, the benzylic protons, and the protons of the piperazine ring.
The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and

the nitrogen atoms.

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~75-7.6 d 1H Ar-H (adjacent to Br)
~71-74 m 3H Ar-H
~3.6 S 2H Ar-CHz-N
~2.8-3.0 t 4H -N-CH:z- (piperazine)
~24-26 t 4H -N-CH:z- (piperazine)
~19 s (broad) 1H N-H (piperazine)

Note: Predicted chemical shifts are based on the analysis of similar structures and established
NMR principles. Actual experimental values may vary.

Predicted *C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (ppm) Assignment

~138 Quaternary Ar-C (C-Br)

~ 132 Quaternary Ar-C (C-CHz2)
~127-130 Ar-CH

~ 124 Ar-CH

~ 62 Ar-CHz-N

~54 -N-CH:z- (piperazine)

~ 46 -N-CHz- (piperazine)

Note: Predicted chemical shifts are based on the analysis of similar structures and established
NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their
characteristic vibrational frequencies.

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Medium, broad N-H stretch (piperazine)

3000 - 3100 Medium Aromatic C-H stretch

2800 - 3000 Medium Aliphatic C-H stretch
(piperazine and benzyl)

1580 - 1620 Medium to Weak C=C stretch (aromatic ring)

1450 - 1500 Medium C=C stretch (aromatic ring)

1100 - 1300 Strong C-N stretch

C-H out-of-plane bend (ortho-
750 - 770 Strong ) )
disubstituted benzene)

650 - 700 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

The mass spectrum of 1-(2-Bromobenzyl)piperazine is expected to show a molecular ion
peak corresponding to its molecular weight. The presence of bromine will result in a
characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two
peaks of nearly equal intensity separated by 2 m/z units (due to the 7°Br and 8!Br isotopes).

miz Assighment

254/256 [M]* (Molecular ion)

255/257 [M+H]*

170/172 [M - C4HoNz]* (Loss of piperazine radical)
85 [CaHoN2]* (Piperazine fragment)
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Note: The m/z values for bromine-containing fragments will appear as doublets with
approximately 1:1 intensity ratio.

Experimental Protocols

While specific experimental details for the acquisition of the spectral data for 1-(2-
Bromobenzyl)piperazine are not available in a single source, the following are general
protocols typically employed for the characterization of similar piperazine derivatives.

Synthesis of 1-(2-Bromobenzyl)piperazine

A common method for the synthesis of N-substituted piperazines is the nucleophilic substitution
reaction between piperazine and a suitable benzyl halide.

Piperazine

[Z-Bromobenzyl chloride]

[ Base (e.g., K2CO3) ]

[Solvent (e.g., AcetonitriIeD

1-(2-Bromobenzyl)piperazine

Nucleophilic
Substitution

Click to download full resolution via product page

Synthesis of 1-(2-Bromobenzyl)piperazine.

Procedure:
» Piperazine is dissolved in a suitable solvent such as acetonitrile.

» An excess of a base, like potassium carbonate, is added to the mixture.
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e 2-Bromobenzyl chloride is added dropwise to the stirring solution.

e The reaction mixture is refluxed for several hours until the reaction is complete (monitored by
TLC).

 After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced
pressure.

e The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation
(~5-10 mg in 0.5 mL CDCIs)

NMR Spectrometer
(e.g., 400 MHz)

Data Acquisition
(H, 3C, COSY, HSQC)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis

(Chemical Shift, Integration, Coupling Constants)

Click to download full resolution via product page

NMR analysis workflow.

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample
is dissolved in a deuterated solvent, commonly chloroform-d (CDCIs), with tetramethylsilane
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(TMS) as an internal standard.

IR Spectroscopy

Sample Preparation
(KBr pellet or thin film)

(FTIR SpectrometeD

Data Acquisition
(e.g., 4000-400 cm™1)

(Spectrum GeneratiorD

Peak Interpretation
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IR analysis workflow.

FTIR spectra are generally recorded using the KBr pellet method or as a thin film on a salt
plate. The spectrum is typically scanned over the range of 4000-400 cm~1.

Mass Spectrometry
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Sample Introduction
(e.g., GC-MS or direct infusion)

lonization
(e.g., Electron lonization - EI)

Mass Analyzer
(e.g., Quadrupole)

(Mass Spectrum GeneratiorD

G:ragmentation Analysis)

Click to download full resolution via product page

MS analysis workflow.

Mass spectra can be obtained using various techniques, with Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El) being a common method for compounds of
this type. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral profile of 1-(2-
Bromobenzyl)piperazine. The presented data and protocols are based on established
spectroscopic principles and data from analogous compounds, offering a valuable resource for
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researchers in the synthesis, identification, and development of novel piperazine-based
compounds. Experimental verification of this data is encouraged for definitive structural
confirmation.

« To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 1-(2-
Bromobenzyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1269321#1-2-bromobenzyl-piperazine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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